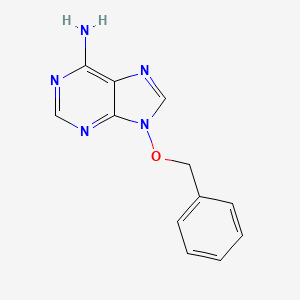

9-(Benzyloxy)-9H-purin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(Benzyloxy)-9H-purin-6-amine is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

Building Block for Synthesis

9-(Benzyloxy)-9H-purin-6-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including:

- Substitution Reactions: The compound can undergo electrophilic substitution, allowing for the introduction of different functional groups.

- Oxidation Reactions: It can be oxidized to yield various derivatives, which may have enhanced biological activities or different chemical properties.

Reagents and Conditions

The reactions involving this compound typically require specific conditions such as temperature, solvent choice, and pH to optimize yields and purity. Common reagents include halogenating agents and oxidizing agents tailored to the desired reaction pathway.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound may exhibit enzyme inhibitory properties. This characteristic is particularly relevant in the study of:

- Nucleic Acid Interactions: The compound's ability to interact with nucleic acids suggests potential roles in regulating gene expression and cellular signaling pathways.

- Therapeutic Applications: Investigations into its effects on specific enzymes could lead to the development of novel therapeutic agents targeting diseases such as cancer and viral infections.

Medicinal Chemistry

Potential Therapeutic Agent

The compound is currently being explored for its medicinal properties. Key areas of focus include:

- Cancer Treatment: Preliminary studies suggest that this compound may enhance the efficacy of existing anticancer drugs by modulating pathways involved in tumor growth and resistance.

- Viral Infections: Its interaction with viral components could pave the way for new antiviral therapies.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its unique chemical properties make it a valuable component in developing new therapeutic agents.

Agrochemicals

The compound's applications extend to agrochemicals, where it may be used in the formulation of pesticides or herbicides due to its biological activity against specific targets.

Case Studies and Research Findings

-

Enzyme Interaction Studies

A study evaluated the interaction of this compound with O6-methylguanine-DNA methyltransferase (MGMT), a key enzyme involved in DNA repair mechanisms. The findings indicated that this compound could inhibit MGMT activity, potentially enhancing the effectiveness of alkylating agents used in glioblastoma treatments . -

Antiviral Activity

Research exploring the antiviral properties of purine derivatives highlighted that modifications to the purine structure can significantly impact their ability to inhibit viral replication. This compound was noted for its promising activity against certain viral targets . -

Synthesis Optimization

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as continuous flow synthesis are being explored to enhance yield while minimizing by-products .

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyloxy group at the 9-position undergoes oxidation to yield derivatives with enhanced electrophilic or bioactive properties. Common oxidizing agents include:

-

KMnO₄ in acidic or basic conditions

-

H₂O₂ with transition metal catalysts

-

Ozone for selective cleavage

| Product Formed | Oxidizing Agent | Conditions | Application | Source |

|---|---|---|---|---|

| 9-Keto-6-aminopurine | KMnO₄ | Acidic, 60°C, 4 hrs | Precursor for antitumor agents | |

| Purine-6-amine-9-carboxylic acid | H₂O₂/Fe³⁺ | Aqueous, RT, 12 hrs | Intermediate for prodrug synthesis |

Nucleophilic Substitution

The 6-amino group participates in substitution reactions, often requiring activation via:

-

Chlorination (e.g., POCl₃) to form 6-chloro intermediates

-

Diazotization followed by displacement

Example Reaction:

6-Amino → 6-Chloro substitution

Reagents: POCl₃, DMF (catalytic)

Conditions: Reflux, 110°C, 6 hrs

Yield: 85–90%

Benzyloxy Group Modifications

The benzyloxy moiety is reactive under hydrogenolysis or alkylation conditions:

Hydrogenolysis

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 2 hrs | 9-Hydroxy-6-aminopurine | Deprotection for further functionalization |

Alkylation

Benzyloxy groups can be replaced with other alkoxy groups via SN2 mechanisms:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Iodobenzyl alcohol | DMSO, 90°C, 2 hrs | 6-Amino-9-(3-iodobenzyloxy)purine | 70% |

Cross-Coupling Reactions

The purine core participates in palladium-catalyzed couplings:

Suzuki Coupling

| Partner | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 6-Amino-9-(4-fluorobenzyloxy)purine | Radiolabeling for imaging |

Sonogashira Coupling

| Partner | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, PdCl₂(PPh₃)₂ | 6-Amino-9-benzyloxy-2-(phenylethynyl)purine | A2A adenosine receptor antagonism |

Protection/Deprotection Strategies

The amine and benzyloxy groups are selectively protected to enable multi-step syntheses:

| Step | Protecting Group | Reagent | Deprotection Method | Source |

|---|---|---|---|---|

| 6-Amino protection | Boc (tert-butyloxycarbonyl) | Boc₂O | TFA/CH₂Cl₂, RT | |

| Benzyloxy deprotection | – | H₂/Pd-C | Ethanol, 2 hrs |

Biological Activity via Structural Analogs

Modifications to 9-(Benzyloxy)-9H-purin-6-amine yield compounds with significant bioactivity:

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of transition metals.

-

Substitution : The 6-amino group’s nucleophilicity is enhanced by electron-donating benzyloxy groups, facilitating displacement .

-

Coupling : Palladium-mediated steps involve oxidative addition and transmetallation .

Eigenschaften

CAS-Nummer |

61193-37-1 |

|---|---|

Molekularformel |

C12H11N5O |

Molekulargewicht |

241.25 g/mol |

IUPAC-Name |

9-phenylmethoxypurin-6-amine |

InChI |

InChI=1S/C12H11N5O/c13-11-10-12(15-7-14-11)17(8-16-10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) |

InChI-Schlüssel |

FRALNCCDZVZYBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CON2C=NC3=C(N=CN=C32)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.